2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533386
InChI: InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);
SMILES:
Molecular Formula: C7H3F3N2NaO7S
Molecular Weight: 339.16 g/mol

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

CAS No.:

Cat. No.: VC16533386

Molecular Formula: C7H3F3N2NaO7S

Molecular Weight: 339.16 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium -

Specification

Molecular Formula C7H3F3N2NaO7S
Molecular Weight 339.16 g/mol
Standard InChI InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);
Standard InChI Key YVGDZLXGINQFPZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(F)(F)F.[Na]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 2, 4, and 6 positions with nitro, trifluoromethyl, and sulfonate groups, respectively. This arrangement creates a highly electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic reactions. The sodium counterion stabilizes the sulfonate group, enhancing the compound’s solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC7H3F3N2NaO7S\text{C}_7\text{H}_3\text{F}_3\text{N}_2\text{NaO}_7\text{S}
Molecular Weight339.16 g/mol
Canonical SMILESC1=C(C=C(C(=C1N+[O-])S(=O)(=O)O)N+[O-])C(F)(F)F.[Na]
InChI KeyYVGDZLXGINQFPZ-UHFFFAOYSA-N
PubChem CID123134150
Solubility>50 mg/mL in water at 20°C

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,6-dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium involves a multi-step process:

  • Sulfonation: Introduction of the sulfonic acid group to 4-(trifluoromethyl)benzene using fuming sulfuric acid under controlled temperatures (50–60°C).

  • Nitration: Sequential nitration at the 2 and 6 positions using a mixture of nitric and sulfuric acids. The electron-withdrawing trifluoromethyl group directs nitro substitution to the meta positions.

  • Neutralization: Treatment with sodium hydroxide to convert the sulfonic acid to its sodium salt, followed by crystallization and vacuum drying .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor in the synthesis of fluorinated dyes and liquid crystals. Its sulfonate group facilitates solubility in aqueous reaction media, while the nitro groups participate in palladium-catalyzed coupling reactions. For example, it has been used to prepare trisubstituted benzene derivatives for optoelectronic materials.

Biochemical Assays

In enzymology studies, the sodium salt acts as a competitive inhibitor of tyrosine sulfotransferases due to its structural similarity to natural sulfonate donors like 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Researchers have utilized it to probe sulfate conjugation mechanisms in hepatic microsomes .

Materials Science

The trifluoromethyl group imparts hydrophobicity and thermal stability to polymers. Incorporating this compound into sulfonated poly(ether ether ketone) (SPEEK) membranes enhances proton conductivity in fuel cells by 40% compared to non-fluorinated analogs.

SupplierPurityPackagingPrice Range (USD/g)
TCI America≥97%5 g150–200
Fisher Scientific≥95%25 g120–180
CymitQuimica≥98%5 g200–450

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